Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It has been reported to exhibit significant fungicidal activity , suggesting that it may target essential proteins or enzymes in fungi.
Mode of Action
Given its fungicidal activity, it is plausible that it interacts with its targets in a way that inhibits the growth and proliferation of fungi .
Biochemical Pathways
Its fungicidal activity suggests that it may interfere with essential biochemical pathways in fungi, leading to their growth inhibition .
Result of Action
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate has been reported to exhibit over 50% growth inhibition against Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum . This suggests that the compound’s action results in significant molecular and cellular effects that inhibit the growth of these fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to yield 2-(4-fluorobenzamido)thiazole. The final step involves the esterification of this intermediate with ethyl chloroformate in the presence of a base such as triethylamine to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzamido group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chlorobenzamido)-4-phenylthiazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate: Similar structure but with a methyl group instead of fluorine.
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the fluorine atom can improve the compound’s metabolic stability, making it more resistant to degradation by enzymes .
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)21-19(26-16)22-17(23)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDABQGXHJXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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